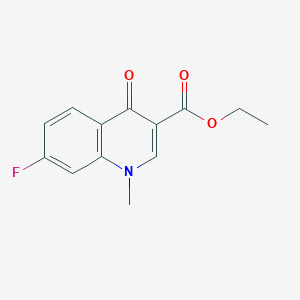

ethyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Übersicht

Beschreibung

“Ethyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate” is a derivative of fluoroquinolones . Fluoroquinolones are a family of antibacterials that have been in the pharmaceutical market for nearly three decades . They have a high level of antibacterial activity and a wide spectrum that surpasses many antibiotics .

Synthesis Analysis

The synthesis of fluoroquinolones involves structural modifications by incorporating substituents into various positions or by means of annelation . The synthesis of “4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID”, a related compound, has been reported from "4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER" .

Molecular Structure Analysis

The molecular structure of fluoroquinolones involves a quinolone skeleton with fluorine atoms incorporated at various positions . The specific structure of “ethyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate” is not explicitly mentioned in the search results.

Chemical Reactions Analysis

Fluoroquinolones can undergo various structural modifications . For example, a related compound, “7-氯-6-氟-1-环丙基-1,4-二氢-4-氧-3-喹啉羧酸”, can react with some bases to form salts and can undergo esterification reactions under acidic conditions .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antimicrobial Properties

Ethyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate belongs to the fluoroquinolone class of compounds. Fluoroquinolones are known for their potent antibacterial activity. Researchers have explored their use against both Gram-positive and Gram-negative bacteria. This compound’s specific structure may contribute to its effectiveness in inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .

Antiviral Activity

In addition to antibacterial effects, fluoroquinolones have demonstrated antiviral potential. Ethyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives could be investigated for their ability to inhibit viral replication. Previous studies have identified related compounds as anti-Herpes Simplex Virus-1 (HSV-1) agents .

Wirkmechanismus

Target of Action

It is structurally similar to fluoroquinolones , a class of antibacterials that primarily target bacterial DNA-gyrase . This enzyme is crucial for bacterial DNA replication, making it an effective target for antibacterial drugs .

Mode of Action

Like other fluoroquinolones, this compound likely interacts with its targets by inhibiting bacterial DNA-gyrase . This inhibition disrupts the supercoiling and uncoiling of bacterial DNA, which is essential for DNA replication and transcription . As a result, the bacterial cell cannot replicate or transcribe its DNA, leading to cell death .

Biochemical Pathways

Based on its similarity to fluoroquinolones, it likely affects the dna replication pathway in bacteria by inhibiting the action of dna-gyrase . This inhibition disrupts the normal functioning of the bacteria, leading to its death .

Pharmacokinetics

Fluoroquinolones, which are structurally similar, are generally well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The molecular and cellular effects of this compound’s action are likely similar to those of fluoroquinolones. By inhibiting DNA-gyrase, the compound prevents the bacteria from replicating and transcribing its DNA . This leads to the death of the bacterial cell .

Action Environment

Factors such as ph, temperature, and presence of other substances can potentially affect the activity and stability of similar compounds .

Safety and Hazards

The safety information for “ethyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

Fluoroquinolones have potential in the treatment of infectious diseases caused by strains resistant to many other classes of antibacterials . A related compound, “7-氯-6-氟-1-环丙基-1,4-二氢-4-氧-3-喹啉羧酸”, is an important intermediate compound often used in the synthesis of other organic compounds. It has potential anti-tumor and antiviral activities, indicating promising applications in drug research .

Eigenschaften

IUPAC Name |

ethyl 7-fluoro-1-methyl-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3/c1-3-18-13(17)10-7-15(2)11-6-8(14)4-5-9(11)12(10)16/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHSGWPMKVCLCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ol](/img/structure/B6513688.png)

![[1-(2-methylpyridin-4-yl)piperidin-4-yl]methanamine](/img/structure/B6513714.png)

![7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione](/img/structure/B6513725.png)

![3-[(2,4-dichlorophenyl)methyl]-8-[2-(diethylamino)ethyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6513729.png)

![methyl 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6513736.png)

![N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]thiophene-2-carboxamide](/img/structure/B6513766.png)

![6,8-dichloro-3-{2-[(3-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B6513777.png)